molecular formula C23H25N7O4 B2561661 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 899972-49-7

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2561661
CAS RN: 899972-49-7
M. Wt: 463.498
InChI Key: GDXALNBSKWHAAB-UHFFFAOYSA-N
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy: Targeting FGFRs

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in several types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. The compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . Specifically, compound 4h exhibits impressive FGFR inhibitory activity, making it a potential lead compound for further optimization. In vitro studies have shown that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide. The reaction involves the formation of a hydrazone intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "2-(pyridin-4-ylmethylene)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Dissolve 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid such as hydrochloric acid or sulfuric acid to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent under reduced pressure to obtain a crude product.", "Step 4: Purify the crude product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 5: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

899972-49-7

Product Name

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C23H25N7O4

Molecular Weight

463.498

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C23H25N7O4/c1-3-15-5-4-6-18(11-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-9-24-10-8-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33)

InChI Key

GDXALNBSKWHAAB-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)NC3=O)C)O

solubility

not available

Origin of Product

United States

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